molecular formula C20H36AlO5 B13896706 Aluminium cyclohexanebutyrate

Aluminium cyclohexanebutyrate

Cat. No.: B13896706
M. Wt: 383.5 g/mol
InChI Key: MMRMFWDNQVGLKA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminium cyclohexanebutyrate is commonly synthesized through the reaction of cyclohexanebutanoic acid with aluminium salts. One typical method involves reacting cyclohexanebutanoic acid with aluminium isopropoxide in an organic solvent such as toluene. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of aluminium chloride and cyclohexanebutanoic acid in a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Aluminium cyclohexanebutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of aluminium cyclohexanebutyrate involves its ability to coordinate with various ligands and substrates. The aluminium ion acts as a Lewis acid, accepting electron pairs from donor molecules. This coordination can activate substrates for further chemical reactions, such as polymerization or catalysis . The molecular targets and pathways involved include interactions with carboxylate groups and other electron-rich sites on the substrates .

Comparison with Similar Compounds

Similar Compounds

    Aluminium isopropoxide: Another aluminium compound used as a catalyst in organic synthesis.

    Aluminium chloride: Commonly used in Friedel-Crafts reactions and as a Lewis acid catalyst.

    Aluminium hydroxide: Used as an antacid and in vaccine formulations.

Uniqueness

Aluminium cyclohexanebutyrate is unique due to its specific structure, which allows it to form stable complexes with a variety of substrates. This makes it particularly useful in applications requiring precise control over reactivity and stability .

Properties

InChI

InChI=1S/2C10H18O2.Al.H2O/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;;/h2*9H,1-8H2,(H,11,12);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMFWDNQVGLKA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)O[Al]OC(=O)CCCC2CCCCC2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36AlO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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